molecular formula C16H16O5 B6405624 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid CAS No. 1261948-88-2

4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid

Cat. No.: B6405624
CAS No.: 1261948-88-2
M. Wt: 288.29 g/mol
InChI Key: TZBUQFJTOVDGGB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of two methoxy groups attached to the phenyl ring and an additional methoxy group on the benzoic acid moiety

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O5/c1-19-11-5-7-14(20-2)13(9-11)10-4-6-12(16(17)18)15(8-10)21-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBUQFJTOVDGGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690827
Record name 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261948-88-2
Record name 2',3,5'-Trimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 2-methoxybenzoic acid.

    Reaction Conditions: The key step involves a Friedel-Crafts acylation reaction where 2,5-dimethoxybenzaldehyde is reacted with 2-methoxybenzoic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the Friedel-Crafts acylation reaction under controlled temperature and pressure conditions.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products:

    Oxidation Products: Quinones or carboxylic acid derivatives.

    Reduction Products: Alcohols or aldehydes.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A hallucinogenic compound with similar structural features.

    4-Methyl-2,5-dimethoxyamphetamine (DOM): A psychedelic phenyl isopropylamine derivative with mood-altering effects.

Uniqueness: 4-(2,5-Dimethoxyphenyl)-2-methoxybenzoic acid is unique due to its specific substitution pattern on the phenyl and benzoic acid rings, which imparts distinct chemical and biological properties compared to other similar compounds.

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